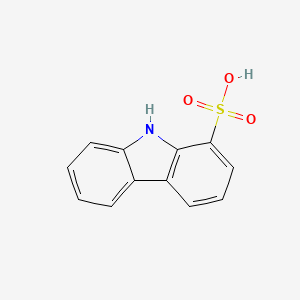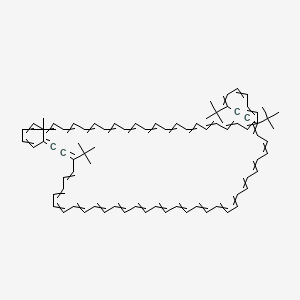
Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester is an organic compound with the molecular formula C13H18O2. It is a derivative of benzenepropanoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester typically involves the esterification of benzenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The esterification reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzenepropanoic acid derivatives.
Reduction: Benzenepropanoic acid, 4-(2-methylpropyl)-, methanol.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparación Con Compuestos Similares
- Benzenepropanoic acid, methyl ester
- Benzenepropanoic acid, ethyl ester
- Benzeneacetic acid, 4-hydroxy-, methyl ester
Comparison: Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and can influence its interaction with biological targets compared to its simpler analogs like Benzenepropanoic acid, methyl ester or Benzenepropanoic acid, ethyl ester. The presence of the 4-hydroxy group in Benzeneacetic acid, 4-hydroxy-, methyl ester adds another dimension of reactivity and potential hydrogen bonding interactions.
Propiedades
Número CAS |
63753-05-9 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
methyl 3-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O2/c1-11(2)10-13-6-4-12(5-7-13)8-9-14(15)16-3/h4-7,11H,8-10H2,1-3H3 |
Clave InChI |
OBATXNYZVZDWQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


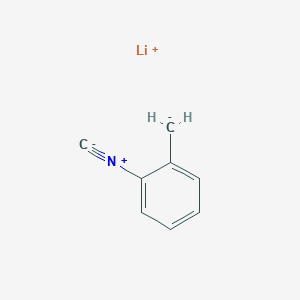
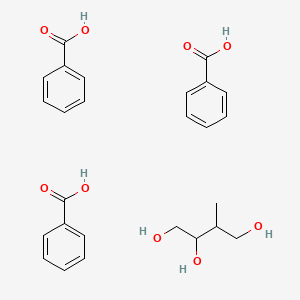
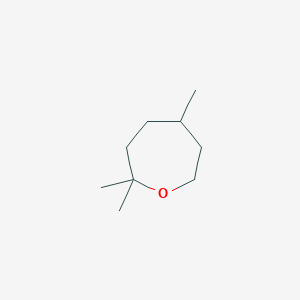
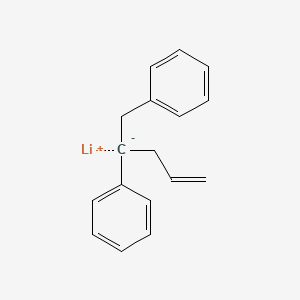
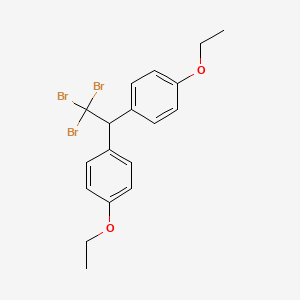


![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

